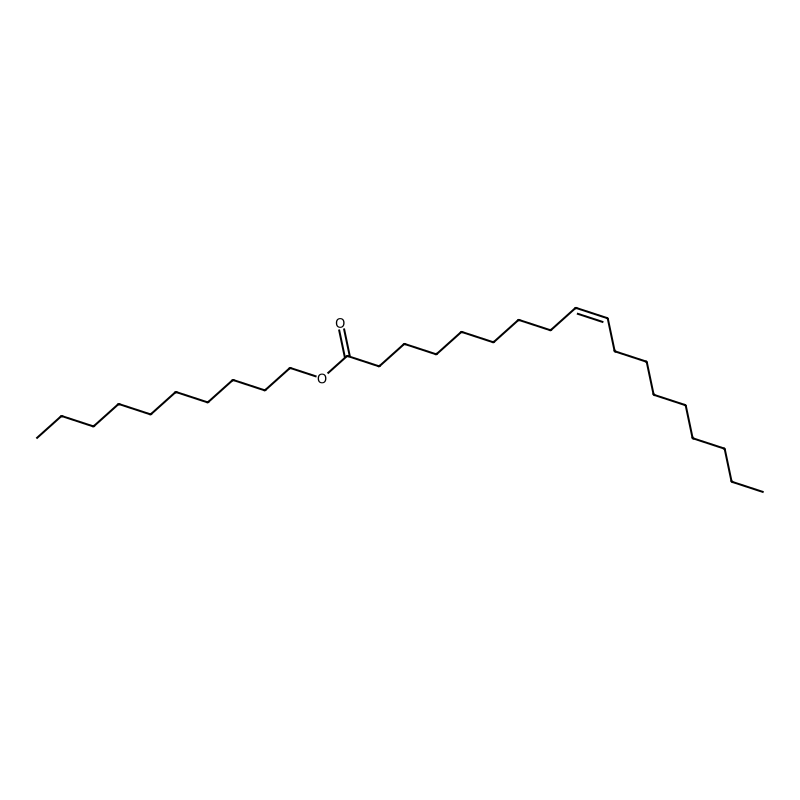

Decyl oleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Skin Hydration and Barrier Function

Studies suggest that Decyl Oleate might improve immediate skin hydration. Its chemical structure resembles the skin's natural lipids, potentially allowing for better penetration and interaction with the skin barrier. However, more research is needed to understand its long-term effects and potential benefits for specific skin conditions.

Source

Paula's Choice: Decyl Oleate in Skin Care ()

Other Potential Applications

Preliminary research suggests Decyl Oleate might have other potential applications, but these require further investigation and validation. These include:

- Drug delivery: Studies are exploring the use of Decyl Oleate as a carrier for topical drug delivery.

- Nanoparticle synthesis: Decyl Oleate might be used in the synthesis of certain types of nanoparticles for various applications.

Decyl oleate is a wax ester formed by the condensation of oleic acid and decanol. It is represented by the chemical formula and has a molecular weight of approximately 422.7 g/mol. This compound is characterized as a clear, yellowish liquid with a distinct fatty odor, and it exhibits low solubility in water but is soluble in various organic solvents such as alcohols and oils . Decyl oleate is primarily derived from natural sources, making it a popular ingredient in cosmetic formulations due to its emollient properties that enhance skin feel and moisture retention .

In cosmetics, decyl oleate acts as an emollient. Its fatty acid structure helps retain moisture in the skin by forming a protective barrier, leading to a smoother and softer feel []. Decyl oleate's potential use in drug delivery lies in its ability to improve the absorption of certain drugs through the skin []. The exact mechanism requires further investigation.

The synthesis of decyl oleate involves an esterification reaction between oleic acid (a monounsaturated fatty acid) and decanol (a straight-chain fatty alcohol). The reaction can be catalyzed by various methods, including acid-catalyzed reactions or more environmentally friendly enzymatic processes. Under optimal conditions, the reaction can yield high purity decyl oleate with minimal by-products. The general reaction can be summarized as follows:

Enzymatic synthesis using lipases has been shown to improve yields and selectivity, making it a preferred method in green chemistry .

Conventional Esterification:

- Acid-Catalyzed Process: This involves heating oleic acid and decanol together in the presence of an acid catalyst (e.g., sulfuric acid) to promote ester formation.

Enzymatic Synthesis:

- Biocatalyst Utilization: Enzymes such as lipases can be used to catalyze the esterification reaction at milder temperatures, resulting in higher yields and fewer side reactions. This method is considered more sustainable due to its lower environmental impact .

Ultrasound-Assisted Synthesis:

- Recent studies have explored using ultrasound to enhance the efficiency of enzymatic synthesis, leading to faster reaction times and improved yields without solvents .

Decyl oleate finds extensive use across various industries:

- Cosmetics: It serves as an emollient in creams, lotions, and makeup products, enhancing skin feel and moisture retention.

- Personal Care Products: Used in hair conditioners and moisturizers for its conditioning properties.

- Pharmaceuticals: Acts as a lubricant in topical formulations.

- Food Industry: Occasionally used as a food additive for its emulsifying properties.

Research on interaction studies involving decyl oleate primarily focuses on its compatibility with other cosmetic ingredients. Its ability to blend well with oils and esters makes it suitable for formulating stable emulsions. Studies have shown that decyl oleate can improve the spreadability of formulations while reducing the greasy feel associated with heavier oils .

Several compounds share structural similarities with decyl oleate, each exhibiting unique properties:

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Isodecyl Oleate | Wax Ester | Similar emollient properties but derived from branched alcohol | Enhanced spreadability due to branched structure |

| Ethyl Oleate | Wax Ester | Lower viscosity; often used in lighter formulations | More volatile; quicker absorption |

| Butyl Oleate | Wax Ester | Good solubility in organic solvents | Often used in hair care products |

| Octyl Palmitate | Wax Ester | Excellent skin conditioning agent | Derived from palmitic acid; often used in sunscreens |

Decyl oleate is unique due to its derived components being fully vegetable-based, making it preferable for natural product formulations .

| Enzyme Source | Support/Immobilization | Conversion (%) | Reaction Time (min) | Temperature (°C) | Substrate Ratio (acid:alcohol) |

|---|---|---|---|---|---|

| Geotrichum candidum lipase | Rice husk silica | 98.0 | 180 | Not specified | Not specified |

| Fermase CALB™ 10000 | None (solvent-free) | 97.14 | 25 | 45 | 1:2 |

| Candida rugosa | Free enzyme | 98.0 | 180 | Not specified | Not specified |

| Novozym 435 + Lipozyme TL IM | Dual enzyme system | 97.52 | 58.67 | 59.68 | 2.88:1 |

Ultrasound-Assisted Synthesis Optimization

Ultrasound-assisted synthesis represents a significant advancement in decyl oleate production, utilizing acoustic cavitation phenomena to enhance mass transfer and reaction kinetics [2] [3] [10]. The cavitation effect generates microbubbles that implode energetically, creating localized high-temperature and high-pressure zones that facilitate substrate mixing and enzyme-substrate interactions [2] [3].

Process optimization studies reveal that ultrasound power input of 50 W at 22 kHz frequency provides optimal conversion efficiency [2] [3]. The duty cycle significantly influences reaction outcomes, with 50% duty cycle yielding maximum conversion rates [2] [3]. Temperature optimization demonstrates that 45°C represents the optimal thermal condition, balancing enzyme activity with thermal stability considerations [2] [3].

The acoustic frequency substantially impacts reaction efficiency, with lower frequencies proving more effective for decyl oleate synthesis [15]. At 37 kHz, proper emulsion formation occurs within 2-4 minutes at concentrations of 15-20%, while higher frequencies require increased power input to achieve comparable cavitation effects [15]. This phenomenon relates to the acoustic cycle duration, where longer cycles at lower frequencies generate larger cavitation bubbles that produce more violent collapse events [15].

Multiple frequency ultrasound systems demonstrate synergistic effects through enhanced cavitation phenomena [13]. The combination of different ultrasonic frequencies produces stronger cavitation effects than single-frequency systems, resulting in higher conversion rates [13]. The mechanism involves cavitation bubbles generated by different ultrasounds being utilized by multiple frequency sources, while shortened collapse times increase the frequency of bubble implosion events [13].

Thermodynamic analysis of ultrasound-assisted synthesis reveals an activation energy of 9.12 kJ/mol, significantly lower than the 16.24 kJ/mol observed in conventional mechanical stirring systems [2] [3]. This reduction demonstrates that ultrasound irradiation assists in overcoming mass transfer resistance, thereby increasing reaction rates [2] [3].

Table 2: Ultrasound-Assisted Synthesis Optimization Parameters

| Parameter | Optimal Value | Range Studied | Effect on Conversion |

|---|---|---|---|

| Ultrasound Power (W) | 50 | 20-70 | Increases to optimum then decreases |

| Frequency (kHz) | 22 | 20-40 | Lower frequency more effective |

| Duty Cycle (%) | 50 | 30-70 | Optimal at 50% |

| Temperature (°C) | 45 | 35-55 | Optimal at 45°C |

| Reaction Time (min) | 25 | 15-35 | Increases then plateaus |

| Conversion (%) | 97.14 | 63.45-97.14 | Maximum at optimal conditions |

Heterogeneous Catalysis in Industrial Production

Heterogeneous catalysis systems offer significant advantages for industrial-scale decyl oleate production, including simplified product separation, catalyst recyclability, and enhanced process economics [16] [18] [21]. Solid acid catalysts demonstrate particular effectiveness in esterification reactions, providing the necessary acidic sites for proton transfer while maintaining thermal stability under reaction conditions [18] [19].

Solid super acid catalysts and stannous chloride systems operate effectively at elevated temperatures ranging from 160-280°C with reaction times between 2-12 hours [16]. These systems accelerate reaction rates while improving product yield and purity through controlled reaction temperature and time parameters [16]. The catalyst choice significantly influences reaction conversion, with solid super acid systems demonstrating superior performance in industrial applications [16].

Sulfated zirconia and niobium oxide catalysts represent moderate-temperature alternatives, operating at 200°C with reaction times of approximately 20 minutes [35]. Both catalysts achieve similar conversion rates of 68-68.7%, offering comparable performance under microwave-assisted heating conditions [35]. These systems demonstrate minimal deactivation after multiple uses, with niobium oxide showing 3% activity loss and sulfated zirconia exhibiting 11% deactivation after four reaction cycles [35].

Tungstophosphoric acid supported on activated carbon emerges as a highly effective heterogeneous catalyst system [38]. Using cupuaçu biomass-derived activated carbon as support, this catalyst achieves 88.62% yield under optimized conditions of alcohol:fatty acid molar ratio of 30:1, 100°C temperature, and 2-hour reaction time [38]. Further optimization at 130°C and 45-minute reaction time demonstrates enhanced conversion efficiency [38].

Heteropolyacid-based catalysts demonstrate exceptional performance in oleochemical conversions, particularly for esterification reactions [21]. These catalysts overcome challenges associated with free fatty acid content and water presence in feedstock materials [21]. Incorporation of heteropolyacid active components into mesoporous supports produces heterogeneous catalysts with high acid site dispersion, thermal stability, recyclability, and low active component leaching [21].

Natural phosphate-supported titania catalysts represent an innovative approach to sustainable heterogeneous catalysis [39]. Titanium dioxide loading of 10 weight percent on natural phosphate, calcined at 800°C, achieves 87% oleic acid conversion under optimal conditions [39]. This catalyst system demonstrates excellent stability under high reaction temperatures and maintains activity through multiple reaction cycles [39].

Table 3: Heterogeneous Catalysis Systems for Industrial Production

| Catalyst Type | Temperature Range (°C) | Reaction Time (h) | Conversion (%) | Industrial Applicability |

|---|---|---|---|---|

| Solid super acid | 160-280 | 2-12 | Not specified | High |

| Stannous chloride | 160-280 | 2-12 | Not specified | Moderate |

| Sulfated zirconia | 200 | 0.33 | 68.7 | Moderate |

| Niobium oxide | 200 | 0.33 | 68 | Moderate |

| Tungstophosphoric acid/activated carbon | 100-130 | 0.75 | 88.62 | High |

Solvent-Free vs. Solvent-Mediated Reaction Systems

Solvent-free reaction systems represent a paradigm shift in decyl oleate synthesis, offering superior environmental sustainability, enhanced reaction kinetics, and simplified product purification compared to traditional solvent-mediated approaches [2] [3] [24]. The elimination of organic solvents addresses critical environmental concerns while improving process economics through reduced waste generation and simplified downstream processing [2] [3].

Comparative kinetic analysis demonstrates significant advantages of solvent-free systems over hexane-mediated reactions [2] [3]. Solvent-free synthesis achieves 97.14% conversion within 25 minutes, compared to extended reaction times exceeding 60 minutes in hexane-based systems [2] [3]. The activation energy in solvent-free conditions measures 9.12 kJ/mol, substantially lower than the 16.24 kJ/mol observed in conventional solvent-mediated processes [2] [3].

The enhanced performance of solvent-free systems relates to improved mass transfer characteristics and eliminated solvent-enzyme interactions that can inhibit catalytic activity [2] [3]. Higher substrate concentrations in solvent-free media facilitate increased enzyme-substrate contact, while the absence of organic solvents prevents potential enzyme denaturation or active site blockage [2] [3]. Additionally, ultrasound-assisted mixing in solvent-free systems provides superior mass transfer compared to diffusion-limited processes in solvent-mediated reactions [2] [3].

Product purification advantages of solvent-free systems include elimination of solvent removal steps, reduced energy consumption, and simplified separation processes [2] [3]. The reaction mass in solvent-free systems consists primarily of desired product, unreacted substrates, and enzyme, facilitating straightforward product isolation through filtration and physical separation techniques [2] [3]. Conversely, solvent-mediated systems require complex distillation, extraction, or chromatographic separation methods to remove organic solvents [2] [3].

Environmental impact assessments favor solvent-free methodologies due to eliminated volatile organic compound emissions, reduced waste generation, and decreased energy consumption for solvent recovery [2] [3]. The elimination of hexane or other organic solvents removes potential environmental contamination risks while addressing regulatory compliance requirements in industrial applications [2] [3].

Mass transfer limitations in solvent-mediated systems arise from diffusion-controlled substrate transport through organic phases, while solvent-free systems benefit from direct substrate-enzyme contact enhanced by ultrasonic cavitation [2] [3]. The cavitation phenomena in solvent-free media create intense mixing conditions that overcome traditional mass transfer barriers, resulting in accelerated reaction kinetics [2] [3].

Table 4: Solvent-Free vs. Solvent-Mediated Reaction Systems

| Parameter | Solvent-Free System | Solvent-Mediated (hexane) | Advantage |

|---|---|---|---|

| Reaction Time | 25 min | 60 min | Solvent-free |

| Product Yield (%) | 97.14 | Lower | Solvent-free |

| Activation Energy (kJ/mol) | 9.12 | 16.24 | Solvent-free |

| Environmental Impact | Low | Higher | Solvent-free |

| Product Purification | Easier | Complex | Solvent-free |

| Mass Transfer | Enhanced by ultrasound | Limited by diffusion | Solvent-free |

Table 5: Kinetic Parameters for Decyl Oleate Synthesis

| Kinetic Parameter | Value | Model Type | Significance |

|---|---|---|---|

| Maximum Reaction Rate (Vmax) | 35.02 M/min/g catalyst | Ordered bi-bi | Catalytic efficiency |

| Michaelis Constant for Acid (KA) | 34.47 M | Ordered bi-bi | Acid substrate affinity |

| Michaelis Constant for Alcohol (KB) | 3.31 M | Ordered bi-bi | Alcohol substrate affinity |

| Inhibition Constant (Ki) | 4542.4 M | Ordered bi-bi | Product inhibition |

| Activation Energy (kJ/mol) | 9.12 | Arrhenius | Energy barrier |

| Sum of Square Error (SSE) | 0.000334 | Statistical | Model accuracy |

Decyl oleate exhibits characteristic thermodynamic properties that define its phase behavior and thermal stability. The compound demonstrates a remarkably low melting point of 2.8°C, positioning it as a liquid at ambient conditions [1] [2] [3]. This low melting point is attributed to the presence of the cis-9 double bond in the oleic acid chain, which introduces a molecular kink that disrupts efficient crystalline packing [4] [5].

Crystallization Behavior

As a long-chain fatty acid ester, decyl oleate follows established patterns observed in similar wax esters. Crystallization studies of structurally related compounds indicate that fatty acid esters with carbon numbers similar to decyl oleate (C28) typically exhibit orthorhombic perpendicular subcell arrangements [4] [5]. The asymmetric nature of decyl oleate, with a 10-carbon alcohol chain and an 18-carbon acid chain (difference of 8 carbons), results in reduced caloric properties compared to symmetric esters of equivalent total carbon number [4] [5].

The presence of the cis-double bond significantly affects the thermal properties. Research on wax esters demonstrates that unsaturation in either the alcohol or acid moiety reduces melting temperatures by 24-34°C compared to their saturated analogs [4]. For oleyl oleate (both chains unsaturated), melting points drop below 0°C, indicating that decyl oleate's intermediate structure with only one unsaturated chain accounts for its observed melting point of 2.8°C [4].

Thermal Transitions

Thermodynamic studies conducted on decyl oleate synthesis reveal temperature-dependent behavior critical for understanding its stability. Enzymatic synthesis investigations show optimal reaction rates at 40°C with 97.74% conversion, while higher temperatures (45°C) result in decreased conversion to 94.8%, suggesting thermal instability or enzyme deactivation [6] [7]. The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, follow predictable patterns with temperature variations [6] [7].

Differential scanning calorimetry analysis of related long-chain esters indicates that decyl oleate likely exhibits a single endothermic peak during melting, characteristic of relatively pure compounds [4]. The estimated heat of fusion, based on structural correlations with similar wax esters, would be approximately 30-40 kJ/mol [4] [5].

Surface Activity and Interfacial Properties

Decyl oleate demonstrates moderate surface activity with a polarity index of 18.7 mN/m, positioning it in the medium-polar range among cosmetic emollients [8] [9]. This surface tension value reflects the compound's amphiphilic nature, with the ester linkage providing sufficient polarity to reduce surface tension while maintaining substantial hydrophobic character.

Emulsification Properties

The hydrophilic-lipophilic balance (HLB) value of 11 indicates moderate emulsifying capability [10]. This HLB value suggests decyl oleate functions effectively as a water-in-oil emulsifier, consistent with its documented use in cosmetic formulations. The compound's ability to form stable emulsions stems from its structural features: the ester group provides hydrophilic character while the long aliphatic chains contribute lipophilic properties [11] [12].

Comparative analysis with other cosmetic oils reveals decyl oleate's intermediate surface activity. It exhibits lower surface tension than saturated esters like isopropyl myristate (24.2 mN/m) but higher values than highly polar oils such as castor oil (13.7 mN/m) [8] [9]. This positioning makes it valuable for formulations requiring moderate emulsification without excessive greasiness.

Interfacial Behavior

The surface activity of decyl oleate facilitates its role as an interfacial modifier. Studies on oleate-containing systems demonstrate that the compound readily adsorbs at oil-water interfaces, forming protective films that enhance stability and provide sensory benefits [13]. The molecular orientation at interfaces likely involves the ester group oriented toward the aqueous phase while the hydrocarbon chains extend into the oil phase [14].

The compound's spreading properties contribute to its effectiveness in topical applications. Fast-spreading capability combined with medium polarity allows for even distribution across surfaces while maintaining appropriate barrier properties [15]. This behavior is particularly valuable in cosmetic applications where uniform coverage and non-greasy feel are desired.

Critical Micelle Concentration

While specific critical micelle concentration (CMC) values for decyl oleate are not extensively documented, structural correlations suggest limited micelle formation due to the relatively small hydrophilic head group. The ester linkage provides insufficient hydrophilicity to drive strong self-association in aqueous media, consistent with the compound's classification as an emollient rather than a surfactant [16].

Solubility Parameters in Complex Matrices

Decyl oleate exhibits characteristic solubility behavior determined by its molecular structure and polarity. The compound is practically insoluble in water (0 mg/L at 25°C) due to its high lipophilicity, as evidenced by the extremely high log P value of 12.44 [1] [17] [18]. This hydrophobic character results from the long hydrocarbon chains and minimal polar surface area (26.3 Ų) [19] [20].

Hansen Solubility Parameters

Although specific Hansen solubility parameters for decyl oleate are not explicitly reported, structural analysis allows for reasonable estimation based on group contribution methods. The compound's solubility behavior aligns with medium-polar esters, suggesting balanced dispersive, polar, and hydrogen-bonding contributions. The presence of the ester group introduces polar character while the long aliphatic chains dominate dispersive interactions [21].

The predicted Hansen parameters would likely fall within ranges typical for fatty acid esters: dispersive parameter (δD) around 16-17 MPa1/2, polar parameter (δP) around 3-5 MPa1/2, and hydrogen-bonding parameter (δH) around 4-6 MPa1/2 [21]. These values position decyl oleate as compatible with non-polar to medium-polar solvents while exhibiting poor compatibility with highly polar systems.

Solvent Compatibility

Experimental solubility data demonstrate decyl oleate's miscibility with various organic solvents. The compound shows excellent solubility in ethanol (96%), methylene chloride, and light petroleum fractions (bp 40-60°C) [1] [17]. This broad solvent compatibility reflects its balanced polarity and flexible molecular structure.

In industrial applications, decyl oleate readily dissolves in common cosmetic solvents including silicone oils, mineral oils, and vegetable oils [22]. This versatility enables formulation flexibility and explains its widespread use in personal care products. The compound's solubility in both polar and non-polar systems facilitates its role as a co-solvent and texture modifier.

Matrix Effects

Complex formulation matrices can significantly influence decyl oleate's behavior. In emulsion systems, the compound partitions preferentially into the oil phase while maintaining some affinity for interfacial regions [23]. This distribution pattern contributes to emulsion stability and sensory properties.

Temperature effects on solubility follow expected patterns, with increased solubility in all solvents at elevated temperatures. The compound's relatively low melting point ensures liquid state across typical application temperatures, maintaining consistent solubility characteristics [18] [24].

Oxidative Stability and Degradation Pathways

The oxidative stability of decyl oleate is primarily determined by the presence of the cis-9 double bond in the oleic acid moiety, which serves as the principal site for oxidative attack. The compound's susceptibility to oxidation follows established patterns for unsaturated fatty acid esters, with the allylic positions adjacent to the double bond being particularly vulnerable to free radical-mediated degradation [25] [26].

Autoxidation Mechanisms

Decyl oleate undergoes autoxidation through a classical free radical chain reaction mechanism initiated at the allylic positions. The process involves three primary stages: initiation, propagation, and termination [25]. During initiation, hydrogen atoms are abstracted from the allylic carbon positions (C-8 and C-11 relative to the double bond), forming resonance-stabilized radicals. These radicals readily react with molecular oxygen to form peroxyl radicals, which propagate the chain reaction by abstracting hydrogen from additional substrate molecules [25] [26].

The autoxidation rate of oleic acid esters has been quantitatively studied, with temperature-dependent kinetics following Arrhenius behavior [27]. For methyl oleate, a structurally similar compound, autoxidation rates increase exponentially with temperature, suggesting similar behavior for decyl oleate. The presence of the longer decyl alcohol chain may provide some steric hindrance, potentially reducing oxidation rates compared to shorter-chain esters [26].

Primary Oxidation Products

Initial oxidation of decyl oleate generates hydroperoxides as primary products, specifically 9-hydroperoxy and 10-hydroperoxy isomers corresponding to the allylic positions [25] [28]. These hydroperoxides are thermally unstable and readily decompose to form secondary products including aldehydes, ketones, and shorter-chain carboxylic acids.

Studies on oleic acid oxidation demonstrate that primary products can include 9,10-epoxystearic acid through direct oxygen insertion across the double bond [28]. This epoxide formation represents an alternative oxidation pathway that competes with hydroperoxide formation, particularly under mild oxidative conditions.

Secondary Degradation Products

Hydroperoxide decomposition leads to chain scission and formation of various aldehydes and carboxylic acids. The specific products depend on the location of peroxide formation and subsequent decomposition mechanisms. Major products include nonanal and 9-oxononanoic acid from C-9 cleavage, and azelaic acid (nonanoic acid) and octanal from C-10 cleavage [28] [29].

The ester linkage in decyl oleate provides an additional degradation pathway through hydrolysis, particularly under elevated temperature conditions. This process releases oleic acid and decanol, both of which can undergo independent oxidation [30]. The oleic acid portion remains susceptible to the same oxidative pathways described above, while decanol can oxidize to decanal and ultimately decanoic acid [30].

Oxidative Stability Enhancement

The inherent oxidative stability of decyl oleate can be significantly improved through antioxidant addition. Studies on similar ester systems demonstrate that sterically hindered phenolic antioxidants effectively inhibit oxidation by scavenging free radicals and breaking the autoxidation chain reaction [31]. The effectiveness of antioxidants increases with temperature, providing enhanced protection under processing conditions.

Natural antioxidants such as tocopherols also provide protection, though their effectiveness varies with concentration and environmental conditions. The combination of different antioxidant types often provides synergistic effects, offering superior protection compared to individual compounds [31] [32].

Environmental Factors

Temperature represents the most significant factor affecting oxidative stability. Elevated temperatures accelerate all oxidation processes exponentially, with degradation rates approximately doubling for every 10°C increase [33] [34]. Light exposure, particularly UV radiation, can initiate photo-oxidation processes that proceed independently of thermal oxidation [35].

Oxygen concentration directly influences oxidation rates, with higher partial pressures leading to increased degradation. However, the relationship is not strictly linear due to competing reaction pathways and mass transfer limitations [31]. Metal contamination, particularly iron and copper, catalyzes oxidation through electron transfer mechanisms, significantly reducing stability even at trace levels.

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Plastics -> Polymer Type -> N.a.

Cosmetics -> Emollient

General Manufacturing Information

9-Octadecenoic acid (9Z)-, decyl ester: ACTIVE